3-[(2-Methoxyphenyl)amino]propanamide
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Overview
Description
3-[(2-Methoxyphenyl)amino]propanamide is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an amino group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyphenyl)amino]propanamide typically involves the reaction of 2-methoxyaniline with a suitable propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxyphenyl)amino]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .
Scientific Research Applications
3-[(2-Methoxyphenyl)amino]propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyphenyl)amino]propanamide involves its interaction with specific molecular targets and pathways within biological systems. The methoxy group and the amide moiety play crucial roles in its binding affinity and activity. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxyphenyl)-1-propanamine
- N-(2-Methoxyphenyl)propanamide
- 2-Cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide
- 3-(3,4-Dimethoxyphenyl)propanamide
- 3-(2-Chloro-3-methoxyphenyl)propanamide
Uniqueness
3-[(2-Methoxyphenyl)amino]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, while the amide moiety contributes to its stability and potential interactions with biological targets .
Properties
IUPAC Name |
3-(2-methoxyanilino)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)12-7-6-10(11)13/h2-5,12H,6-7H2,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQKNFSQYVYRSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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